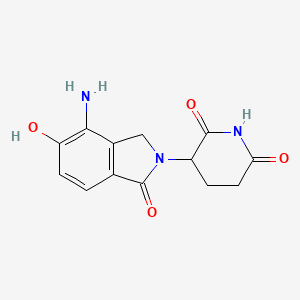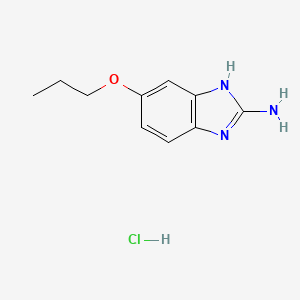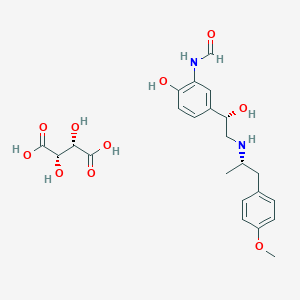
N1-Caffeoylspermidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Caffeoylspermidine is a naturally occurring alkaloid found in various plant species. It is characterized by its pharmacologically important properties, including antioxidant, anti-inflammatory, and enzyme inhibition activities . These properties make it a valuable component in traditional medicines and a subject of interest for synthetic chemists due to its limited natural availability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N1-Caffeoylspermidine can be synthesized using commercially available and cost-effective starting materials. One common synthetic route involves the reaction of spermidine with caffeic acid under specific conditions to yield this compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: The synthetic scheme for this compound can be scaled up for commercial production. The process involves multiple steps, including the preparation of intermediates and their subsequent reactions to form the final product. The overall yield of the industrial process can reach up to 97%, making it a viable method for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: N1-Caffeoylspermidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced derivatives, which exhibit enhanced pharmacological activities. These derivatives are valuable for further research and potential therapeutic applications .
Applications De Recherche Scientifique
N1-Caffeoylspermidine has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying alkaloid synthesis and reaction mechanisms . In biology, it serves as a tool for investigating cellular processes and enzyme interactions . In medicine, its antioxidant and anti-inflammatory properties make it a potential candidate for developing new therapeutic agents . Additionally, in the industry, this compound is used in the formulation of health supplements and cosmetic products due to its beneficial properties .
Mécanisme D'action
The mechanism of action of N1-Caffeoylspermidine involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes and modulating cellular signaling pathways . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
N1-Caffeoylspermidine is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include bis-caffeoylspermidine and bis-dihydrocaffeoylspermidine, which also exhibit antioxidant and anti-inflammatory activities . this compound stands out due to its higher potency and broader range of applications .
List of Similar Compounds:- Bis-caffeoylspermidine
- Bis-dihydrocaffeoylspermidine
- N1-Feruloylspermidine
Propriétés
Numéro CAS |
69563-41-3 |
|---|---|
Formule moléculaire |
C₁₆H₂₅N₃O₃ |
Poids moléculaire |
307.39 |
Synonymes |
N-[4-[(3-Aminopropyl)amino]butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Boc)amino]methylamine Hydrochloride](/img/structure/B1145378.png)






